Cas no 827-45-2 (2-Phenyl-1,3-thiazol-4-ol)

2-Phenyl-1,3-thiazol-4-ol is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at the 2-position and a hydroxyl group at the 4-position. This structure imparts unique reactivity and versatility, making it valuable in organic synthesis and pharmaceutical applications. The compound serves as a key intermediate in the preparation of biologically active molecules, including potential antimicrobial and anti-inflammatory agents. Its aromatic and heterocyclic properties contribute to stability and functional group compatibility, facilitating further derivatization. The hydroxyl group enhances solubility and provides a reactive site for modifications, while the phenyl group influences electronic and steric properties. Suitable for research and industrial use, it offers a balance of synthetic utility and structural diversity.
2-Phenyl-1,3-thiazol-4-ol structure
2-Phenyl-1,3-thiazol-4-ol structure
Product Name:2-Phenyl-1,3-thiazol-4-ol
CAS No:827-45-2
MF:C9H7NOS
MW:177.222980737686
MDL:MFCD08444022
CID:707131
PubChem ID:568728
Update Time:2025-05-28

2-Phenyl-1,3-thiazol-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolol, 2-phenyl-
    • 2-Phenyl-1,3-thiazol-4-ol
    • 4-HYDROXY-2-PHENYL-1,3-THIAZOLE
    • 2-phenyl-thiazol-4-one
    • 4-Thiazolol,2-phenyl
    • hydroxyphenylthiazole
    • phenylthiazolol
    • 2-Phenyl-4-thiazolol (ACI)
    • 2-phenyl-1,3-thiazol-4-ol, AldrichCPR
    • CCMLIFHRMDXEBM-UHFFFAOYSA-N
    • 2-Phenylthiazol-4-ol
    • 827-45-2
    • MFCD08444022
    • EA-0700
    • DTXSID10340949
    • CS-0322388
    • J-510272
    • AKOS005072400
    • 2-Phenyl-1,3-thiazol-4-ol #
    • SCHEMBL242692
    • MDL: MFCD08444022
    • Inchi: 1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-6,11H
    • InChI Key: CCMLIFHRMDXEBM-UHFFFAOYSA-N
    • SMILES: OC1=CSC(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 177.02500
  • Monoisotopic Mass: 177.02483502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 61.4Ų

Experimental Properties

  • Melting Point: 119-121°C
  • PSA: 61.36000
  • LogP: 2.51570

2-Phenyl-1,3-thiazol-4-ol Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-Phenyl-1,3-thiazol-4-ol Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-Phenyl-1,3-thiazol-4-ol Pricemore >>

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2-Phenyl-1,3-thiazol-4-ol Production Method

Production Method 1

Reaction Conditions
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Production Method 2

Reaction Conditions
Reference
Product class 17: thiazoles
Kikelj, D.; et al, Science of Synthesis, 2002, 11, 627-833

2-Phenyl-1,3-thiazol-4-ol Raw materials

2-Phenyl-1,3-thiazol-4-ol Preparation Products

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